![molecular formula C31H40N2O9 B3309942 Boc-L-Thr[Fmoc-L-Ser(tBu)]-OH CAS No. 944283-28-7](/img/structure/B3309942.png)
Boc-L-Thr[Fmoc-L-Ser(tBu)]-OH
Overview
Description
“Boc-L-Thr[Fmoc-L-Ser(tBu)]-OH” is a complex molecule used in peptide synthesis . It is composed of two amino acids, Threonine (Thr) and Serine (Ser), protected by Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups respectively . The molecule has an empirical formula of C31H40N2O9 and a molecular weight of 584.66 .
Synthesis Analysis
The synthesis of “Boc-L-Thr[Fmoc-L-Ser(tBu)]-OH” involves the use of Fmoc/tBu solid-phase peptide synthesis methodology . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents .Molecular Structure Analysis
The molecular structure of “Boc-L-Thr[Fmoc-L-Ser(tBu)]-OH” is complex due to the presence of the protecting groups and the two amino acids. The SMILES string representation of the molecule isCC@@H(C)C)C@HOCC1c2ccccc2-c3ccccc13)C(O)=O
. Chemical Reactions Analysis
“Boc-L-Thr[Fmoc-L-Ser(tBu)]-OH” is used in peptide synthesis reactions, particularly in Fmoc solid-phase peptide synthesis . The molecule can undergo C-H activation and other reactions suitable for peptide synthesis .Mechanism of Action
The mechanism of action of “Boc-L-Thr[Fmoc-L-Ser(tBu)]-OH” in peptide synthesis involves the sequential deprotection of the amino acids and the formation of peptide bonds .
It exhibits an optical activity of [α]20/D +16±1°, c = 1% in ethyl acetate . The molecule should be stored at a temperature of 2-8°C .
Safety and Hazards
Future Directions
The future directions for “Boc-L-Thr[Fmoc-L-Ser(tBu)]-OH” and similar molecules lie in their use in peptide synthesis. Peptides are gaining considerable attention as potential drugs, and the Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings .
properties
IUPAC Name |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N2O9/c1-18(25(26(34)35)33-29(38)42-31(5,6)7)41-27(36)24(17-40-30(2,3)4)32-28(37)39-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-25H,16-17H2,1-7H3,(H,32,37)(H,33,38)(H,34,35)/t18-,24+,25+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWYIOBWFQMUSW-YWWLGCSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(COC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](COC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16663398 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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